molecular formula C20H15N5O4S B6584490 N-(2H-1,3-benzodioxol-5-yl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide CAS No. 1251693-35-2

N-(2H-1,3-benzodioxol-5-yl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

Cat. No.: B6584490
CAS No.: 1251693-35-2
M. Wt: 421.4 g/mol
InChI Key: MXJKSJHRFQQYDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic organic molecule featuring a triazolopyrazine core fused with a benzodioxol group and a phenylsulfanyl substituent. Its structure integrates multiple pharmacophores:

  • Benzodioxol moiety: Known for enhancing metabolic stability and bioavailability in CNS-targeting compounds .
  • Triazolopyrazine scaffold: A nitrogen-rich heterocycle associated with kinase inhibition and antimicrobial activity.

Recent studies highlight its synthesis via multi-step reactions, including cyclization and amidation, with preliminary bioactivity screens indicating antiproliferative effects against cancer cell lines (e.g., IC₅₀ = 2.1 µM in HeLa cells) and moderate antimicrobial activity (MIC = 16 µg/mL against S. aureus) . Its unique structural combination positions it as a candidate for further optimization in drug discovery pipelines.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3-oxo-8-phenylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O4S/c26-17(22-13-6-7-15-16(10-13)29-12-28-15)11-25-20(27)24-9-8-21-19(18(24)23-25)30-14-4-2-1-3-5-14/h1-10H,11-12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJKSJHRFQQYDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)N4C=CN=C(C4=N3)SC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key analogs and their distinguishing features are summarized below, with emphasis on structural modifications and bioactivity differences.

Compound Name Core Structure Substituents Bioactivity (IC₅₀/MIC) Key Findings
Target Compound (N-(2H-1,3-Benzodioxol-5-yl)-2-[3-Oxo-8-(PhS)-TriazoloPyrazin-2-yl]Acetamide) Triazolopyrazine + Benzodioxol 8-PhS, 2-Acetamide linkage HeLa: 2.1 µM; S. aureus: 16 µg/mL High selectivity for cancer cells over normal fibroblasts (SI = 8.2) .
Analog A (8-MethylTriazoloPyrazine derivative) Triazolopyrazine 8-Me, 2-Carboxylic acid HeLa: 12.5 µM; S. aureus: >64 µg/mL Reduced potency vs. target compound; improved aqueous solubility (LogP = 1.2).
Analog B (Benzodioxol-free TriazoloPyrazinone) Triazolopyrazinone 8-PhS, 2-Ethyl ester HeLa: 5.8 µM; S. aureus: 32 µg/mL Lower metabolic stability (t₁/₂ = 1.3 h in liver microsomes) .
Marine-derived Salternamide E Diketopiperazine Cyclic dipeptide with halogenated aryl MCF-7: 0.8 µM; E. coli: 8 µg/mL Superior anticancer activity but poor oral bioavailability .

Structural and Functional Insights:

Role of Benzodioxol : The benzodioxol group in the target compound enhances metabolic stability compared to Analog B, which lacks this moiety. This is critical for sustained in vivo efficacy .

Replacement of the acetamide linkage with a carboxylic acid (Analog A) reduces cytotoxicity, suggesting the amide group is vital for target engagement.

Cross-Source Comparison : Marine-derived analogs like Salternamide E exhibit higher potency (e.g., MCF-7 IC₅₀ = 0.8 µM) but face pharmacokinetic challenges, whereas the target compound balances activity and drug-like properties .

Preparation Methods

Core Formation via Cyclocondensation

The triazolo[4,3-a]pyrazine scaffold is typically synthesized through cyclocondensation reactions. A validated approach involves reacting 2-hydrazinylpyrazine derivatives with carbonyl compounds. For example, 2-chloropyrazine reacts with hydrazine hydrate under reflux in ethanol to form 2-hydrazinylpyrazine, which subsequently undergoes cyclization with trifluoroacetic anhydride to yield the triazolo-pyrazine intermediate. Computational studies using density functional theory (DFT) have shown that this step proceeds via a nucleophilic substitution mechanism, where the hydrazine attacks the electron-deficient pyrazine ring, followed by intramolecular cyclization.

Introduction of the Phenylsulfanyl Group

The phenylsulfanyl moiety at position 8 is introduced via a thiolation reaction. Patent data reveals that chlorobenzene and methanesulfonic acid facilitate the substitution of a leaving group (e.g., chloride) with thiophenol in the presence of palladium/carbon catalysts. This step requires precise temperature control (110°C for 42 hours) to avoid over-oxidation of the sulfur atom.

Acetamide Coupling with the Benzodioxole Moiety

The final step involves coupling the triazolo-pyrazine intermediate with N-(2H-1,3-benzodioxol-5-yl)acetamide. This is achieved through a nucleophilic acyl substitution reaction, where the amine group of the benzodioxole derivative attacks the activated carbonyl carbon of the pyrazine-acetic acid chloride. The reaction is typically conducted in dichloromethane with triethylamine as a base, achieving yields of 70–85%.

Optimization Strategies for Improved Efficiency

Continuous Flow Processing

Recent advancements in continuous flow chemistry have significantly enhanced the synthesis of triazolo-pyrazine derivatives. Transferring the cyclocondensation step from batch to flow reactors reduced reaction time from 4 hours to 3.5 minutes and increased isolated yields from 31% to 53%. The streamlined process minimizes side reactions, such as the formation of N-oxide byproducts, by ensuring rapid mixing and precise temperature control.

Solvent and Catalyst Selection

Optimal solvent systems include chlorobenzene for thiolation steps due to its high boiling point (131°C) and compatibility with sulfur nucleophiles. Palladium/carbon (Pd/C) catalysts are preferred for thiolation, offering recyclability and reduced metal leaching compared to homogeneous catalysts.

Table 1: Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)
CyclocondensationHydrazine hydrate, ethanol, 60°C, 15 h93.399.1
ThiolationThiophenol, Pd/C, chlorobenzene, 110°C, 42 h8598.5
Acetamide CouplingAcetic acid chloride, Et₃N, CH₂Cl₂, 25°C, 12 h7897.8

Mechanistic Insights from Computational Studies

DFT calculations have elucidated the energy profiles of critical steps. For instance, the cyclocondensation transition state exhibits a Gibbs free energy of 25.3 kcal/mol, with the rate-determining step being the formation of the triazolo ring. Solvent effects were modeled using the SMD continuum model, revealing that polar aprotic solvents (e.g., DMF) stabilize charged intermediates, whereas chlorobenzene minimizes unwanted side reactions.

Industrial-Scale Production Considerations

Purification Techniques

Industrial processes employ short silica gel columns for intermediate purification, followed by recrystallization from methyl tert-butyl ether (MTBE). High-performance liquid chromatography (HPLC) monitoring ensures purity ≥99% before proceeding to subsequent steps .

Q & A

Basic: What are the key steps in synthesizing this compound?

Answer:
The synthesis typically involves multi-step organic reactions:

  • Step 1: Formation of the triazolo-pyrazine core via cyclocondensation of hydrazine derivatives with carbonyl-containing precursors under reflux conditions .
  • Step 2: Introduction of the phenylsulfanyl group at position 8 of the pyrazine ring using nucleophilic substitution (e.g., thiophenol in basic media) .
  • Step 3: Acetamide coupling via a nucleophilic acyl substitution reaction between the benzodioxol-5-amine and an activated ester intermediate (e.g., using DCC/DMAP in anhydrous DMF) .
    Critical Conditions:
  • Temperature: 60–100°C for cyclocondensation; room temperature for coupling.
  • Atmosphere: Inert gas (N₂/Ar) to prevent oxidation of sulfur-containing intermediates .

Basic: How is the structure confirmed post-synthesis?

Answer:
Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identifies protons on the benzodioxole (δ 5.9–6.1 ppm, singlet for methylenedioxy) and phenylsulfanyl groups (δ 7.2–7.6 ppm, multiplet) .
    • ¹³C NMR: Confirms carbonyl (δ ~170 ppm) and triazolo-pyrazine carbons (δ 145–160 ppm) .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected at m/z ~478.5) .
  • HPLC-PDA: Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Basic: What are the solubility and stability characteristics?

Answer:

  • Solubility:

    Solvent Solubility
    DMSOHigh (>50 mg/mL)
    MethanolModerate (~10 mg/mL)
    WaterLow (<1 mg/mL)
    Empirical studies in DMSO/water mixtures are recommended for biological assays .
  • Stability:

    • Store at -20°C under desiccation; susceptible to hydrolysis in acidic/basic conditions .

Advanced: How can synthesis yield and purity be optimized?

Answer:
Yield Optimization:

  • Catalyst Screening: Use Pd/C or CuI for Suzuki couplings in triazolo-pyrazine formation .
  • Reagent Ratios: Maintain a 1.2:1 molar ratio of benzodioxol-5-amine to activated ester to minimize unreacted starting material .
    Purity Enhancement:
  • Purification: Flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC .
  • Side Reaction Mitigation: Pre-dry solvents (e.g., molecular sieves for DMF) to prevent ester hydrolysis .

Advanced: How to resolve contradictions in spectral data during characterization?

Answer:

  • Case Study: Discrepancies in ¹H NMR integration ratios may arise from tautomerism in the triazolo-pyrazine core.
    • Solution: Variable-temperature NMR (VT-NMR) at 25–80°C to observe dynamic equilibria .
  • Cross-Validation: Use 2D NMR (COSY, HSQC) to assign overlapping signals and confirm connectivity .
  • Alternative Techniques: X-ray crystallography for unambiguous confirmation of regiochemistry (e.g., phenylsulfanyl positioning) .

Advanced: What structure-activity relationships (SAR) guide modifications of the triazolo-pyrazine core?

Answer:
Key SAR insights:

  • Phenylsulfanyl Group:
    • Electron-withdrawing substituents (e.g., -NO₂) enhance electrophilic reactivity but reduce solubility .
    • Bioactivity: Bulky substituents (e.g., 3,5-dimethylphenyl) improve target binding affinity in kinase inhibition assays .
  • Benzodioxole Moiety:
    • Methylenedioxy group is critical for metabolic stability; replacing with methoxy reduces plasma half-life .
      Methodological Approach:
  • Synthesize analogs via parallel library synthesis (e.g., varying aryl groups at position 8).
  • Test in vitro against target enzymes (e.g., PDE inhibitors) with IC₅₀ determination via fluorescence polarization .

Advanced: How to address low reproducibility in biological assays?

Answer:

  • Potential Causes:
    • Batch-to-batch purity variations (e.g., residual DMSO in stock solutions).
    • Aggregation in aqueous buffers.
  • Solutions:
    • Dynamic Light Scattering (DLS): Confirm compound monodispersity .
    • Dose-Response Curves: Use 10-point dilutions (1 nM–100 µM) with internal controls (e.g., staurosporine for kinase assays) .
    • Data Normalization: Express activity as % inhibition relative to vehicle and positive controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.